1-(1,3-BENZOXAZOL-2-YL)-N-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE
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Overview
Description
1-(1,3-Benzoxazol-2-yl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide is a complex organic compound that features a benzoxazole ring, a fluorinated phenyl group, and a pyrrolidine carboxamide moiety
Preparation Methods
The synthesis of 1-(1,3-benzoxazol-2-yl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of ortho-aminophenol with a carboxylic acid derivative.
Introduction of the Fluorinated Phenyl Group: This step often involves the use of fluorinated reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Pyrrolidine Carboxamide Moiety: This can be synthesized through the reaction of a pyrrolidine derivative with a carboxylic acid or its activated form (e.g., an acid chloride).
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(1,3-Benzoxazol-2-yl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated phenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,3-Benzoxazol-2-yl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical activity.
Biology: This compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the development of new agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The fluorinated phenyl group and benzoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(1,3-Benzoxazol-2-yl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide can be compared with other similar compounds:
2-(1,3-Benzoxazol-2-yl)-3-(4-fluorophenyl)-1-(4-methylphenyl)-2-propen-1-one:
2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one: Another similar compound with a benzoxazole ring and a trifluoromethyl phenyl group, used in different contexts.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N3O2/c20-13-8-7-11(10-12(13)19(21,22)23)24-17(27)15-5-3-9-26(15)18-25-14-4-1-2-6-16(14)28-18/h1-2,4,6-8,10,15H,3,5,9H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYYEMPRJGQARQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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